molecular formula C11H14ClFN2O B15275819 2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide

2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide

Katalognummer: B15275819
Molekulargewicht: 244.69 g/mol
InChI-Schlüssel: LEWVCGOUQZLNLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-fluorophenyl group, which imparts unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide typically involves the reaction of 2-chloro-4-fluoroacetophenone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium hydroxide. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.

Vergleich Mit ähnlichen Verbindungen

2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C11H14ClFN2O

Molekulargewicht

244.69 g/mol

IUPAC-Name

2-[1-(2-chloro-4-fluorophenyl)ethylamino]-N-methylacetamide

InChI

InChI=1S/C11H14ClFN2O/c1-7(15-6-11(16)14-2)9-4-3-8(13)5-10(9)12/h3-5,7,15H,6H2,1-2H3,(H,14,16)

InChI-Schlüssel

LEWVCGOUQZLNLO-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C=C(C=C1)F)Cl)NCC(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.